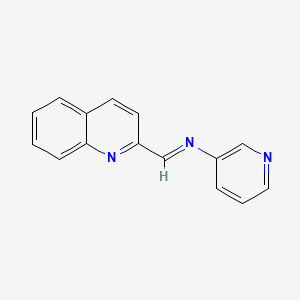

2-(N-3-Pyridylformimidoyl)quinoline

Description

Structure

3D Structure

Properties

CAS No. |

16722-45-5 |

|---|---|

Molecular Formula |

C15H11N3 |

Molecular Weight |

233.27 g/mol |

IUPAC Name |

N-pyridin-3-yl-1-quinolin-2-ylmethanimine |

InChI |

InChI=1S/C15H11N3/c1-2-6-15-12(4-1)7-8-14(18-15)11-17-13-5-3-9-16-10-13/h1-11H |

InChI Key |

PYEWJNHJTMNPEM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C=NC3=CN=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 N 3 Pyridylformimidoyl Quinoline and Analogs

Principles of Imine Condensation for 2-(N-3-Pyridylformimidoyl)quinoline Formation

The formation of the C=N double bond in imines, also known as Schiff bases, is a cornerstone of organic synthesis. This transformation is typically achieved through the condensation of a primary amine with an aldehyde or ketone. wikipedia.org

Reaction of Quinoline-2-carbaldehyde with 3-Aminopyridine (B143674)

The direct synthesis of this compound is achieved through the condensation reaction between quinoline-2-carbaldehyde and 3-aminopyridine. This reaction is a classic example of Schiff base formation, where the nucleophilic amino group of 3-aminopyridine attacks the electrophilic carbonyl carbon of quinoline-2-carbaldehyde. The subsequent elimination of a water molecule results in the formation of the desired imine.

The reaction is often catalyzed by an acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. youtube.commasterorganicchemistry.com The general mechanism involves the formation of a hemiaminal intermediate, which then dehydrates to yield the final imine product. wikipedia.org While acid catalysis is common, the reaction can sometimes proceed under neutral or even basic conditions, particularly with highly nucleophilic amines. masterorganicchemistry.com

A new series of quinoline-Schiff bases were synthesized with high yields (56%-86%) through the condensation of 2-chloroquinoline-3-carbaldehyde (B1585622) with various substituted aromatic amines, highlighting the efficiency of this method. nih.gov

General Condensation Mechanisms for Schiff Base Synthesis in Quinolyl Frameworks

The synthesis of Schiff bases incorporating a quinoline (B57606) moiety follows the general principles of imine formation. The reaction involves the nucleophilic addition of a primary amine to the carbonyl group of a quinoline aldehyde or ketone, followed by dehydration. wikipedia.org The reaction is reversible, and the removal of water can drive the equilibrium towards the formation of the imine. masterorganicchemistry.com

Computational studies on the mechanism of Schiff base synthesis from aromatic amines in the absence of an acid catalyst or polar solvents have shown that an additional amine molecule can stabilize the initial transition state. researchgate.net However, the second step, the dehydration of the carbinolamine intermediate, generally requires a proton source to facilitate the departure of the hydroxyl group as water. researchgate.net

The versatility of this reaction is demonstrated by its application in synthesizing a wide array of quinoline-based Schiff bases with diverse functionalities, which are of interest for their potential biological activities and use as ligands in coordination chemistry. nih.govresearchgate.net

Transition Metal-Catalyzed Strategies in Quinoline Synthesis Relevant to the Core Structure

Transition metal catalysis offers powerful and efficient methods for the construction of the quinoline ring system, providing access to a wide range of substituted quinolines that can serve as precursors for compounds like this compound.

Rhodium(III)-Catalyzed Oxidative Annulation Approaches

Rhodium(III)-catalyzed reactions have emerged as a potent tool for the synthesis of quinolines and related heterocyclic structures. These methods often involve C-H activation and annulation processes. For instance, Rh(III)-catalyzed oxidative annulation of pyridin-2(1H)-ones with alkynes via double C-H activation leads to the formation of highly functionalized 4H-quinolizin-4-ones. acs.orgnih.gov This strategy showcases the ability of rhodium catalysts to forge new carbon-carbon bonds under oxidative conditions.

Furthermore, a Rh(III)-catalyzed protocol for the synthesis of pyrrolo[1,2-a]quinolines has been developed through the intramolecular annulation of o-alkynyl amino aromatic ketones. bohrium.com This transformation efficiently constructs both the pyrrole (B145914) and quinoline moieties in a single operation. Another notable application is the Rh(III)-catalyzed C-8 selective direct alkylation and alkynylation of quinoline N-oxides, which proceeds with high efficiency and regioselectivity at room temperature. acs.org

Palladium-Catalyzed Cyclization and Functionalization Routes

Palladium catalysis is extensively used in organic synthesis, and its application in quinoline synthesis is well-documented. rsc.org Palladium-catalyzed reactions often proceed under mild conditions and exhibit high tolerance for various functional groups. nih.gov

A novel strategy for the synthesis of quinoline derivatives involves a palladium-catalyzed process that integrates aryl isocyanide insertion, C(sp²)–H functionalization, and a [4 + 1] cyclization in a single step. rsc.orgrsc.orgcolab.ws This method allows for the direct construction of quinoline derivatives from simple starting materials. Another approach involves the palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines, which proceeds through a denitrogenative addition followed by intramolecular cyclization to afford quinolines. nih.gov

The versatility of palladium catalysis is further demonstrated in the synthesis of quinolin-2(1H)-ones and quinolin-4(1H)-ones through various tandem processes, highlighting its importance in constructing complex molecular architectures. nih.gov

Copper and Cobalt-Catalyzed Dehydrogenative Cyclizations

Copper and cobalt, being more abundant and less expensive than precious metals like rhodium and palladium, have gained significant attention as catalysts for quinoline synthesis.

Copper-Catalyzed Reactions:

Copper-catalyzed methods often involve dehydrogenative coupling reactions. An efficient and practical synthesis of quinolines has been achieved through the copper-catalyzed cyclization of 2-aminobenzyl alcohol with ketones or secondary alcohols via an acceptorless dehydrogenation pathway. researchgate.net This method allows for the preparation of highly functionalized quinolines in good yields with low catalyst loading. researchgate.net Another approach utilizes a copper-catalyzed aerobic dehydrogenative cyclization of N-methyl-N-phenylhydrazones to produce cinnoline (B1195905) derivatives through sequential C(sp³)-H oxidation, cyclization, and aromatization. lookchem.com Furthermore, copper-catalyzed oxidative dehydrogenative reactions of quinoline-N-oxides with donor-acceptor cyclopropanes have been developed to install a tertiary alkyl motif at the C2 position. researchgate.netnih.gov

Cobalt-Catalyzed Reactions:

Cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with ketones has proven to be a convenient and efficient one-pot method for synthesizing a variety of substituted quinolines in good to excellent yields (up to 97%). researchgate.netacs.orgnih.gov This protocol is environmentally benign as it utilizes an earth-abundant cobalt salt under ligand-free conditions. acs.orgnih.gov The same catalytic system is also effective for the synthesis of quinazolines from 2-aminobenzyl alcohols and nitriles. researchgate.netacs.orgnih.govacs.org Recent advancements include the design of specific Co(II) complexes to facilitate the tandem dehydrogenative synthesis of a wide range of C-3-substituted quinoline and quinazoline (B50416) derivatives in high yields. nih.gov

Multi-Component Reaction (MCR) Approaches for Quinolines and Related Heterocycles

The synthesis of quinoline derivatives through multi-component reactions (MCRs) represents a highly efficient and atom-economical approach in organic chemistry. rsc.orgrsc.org MCRs allow for the construction of complex molecules like quinolines in a single synthetic step from three or more starting materials, which streamlines the synthesis process. rsc.orgrsc.org Several named reactions are central to the MCR-based synthesis of the quinoline core.

Notable MCRs for quinoline synthesis include:

Doebner-von Miller Reaction: This reaction typically involves the condensation of an aniline, an α,β-unsaturated carbonyl compound (which can be formed in situ from aldehydes or ketones), and an acid catalyst. youtube.com

Doebner Reaction: A variation that uses an aniline, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids. thieme-connect.comnih.gov Recent advancements have expanded the scope of this reaction to include electron-deficient anilines by modifying the reaction pathway. thieme-connect.com

Povarov Reaction: This is a powerful Diels-Alder type reaction involving an aniline, an aldehyde, and an activated alkene or alkyne to form tetrahydroquinolines, which can then be oxidized to quinolines. rsc.orgnih.gov

Friedländer Annulation: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. nih.govmdpi.com Nanocatalysts and microwave irradiation have been employed to make this reaction more environmentally friendly. mdpi.comnih.gov

These MCRs are valuable because they can generate a diverse library of substituted quinolines by simply varying the starting components. rsc.orgacs.org For instance, the synthesis of 2-substituted quinolines, a key feature of the target molecule, can be achieved using these methods. acs.org The use of catalysts, such as Lewis acids, transition metals like palladium and copper, or even molecular iodine, can significantly influence the reaction's efficiency and yield. rsc.orgnih.govresearchgate.net

Table 1: Overview of Selected Multi-Component Reactions for Quinoline Synthesis This table is interactive. You can sort and filter the data.

| Reaction Name | Key Reactants | Typical Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acids | Forms C4-carboxy functionalized quinolines. | thieme-connect.comnih.gov |

| Povarov Reaction | Aniline, Aldehyde, Alkene/Alkyne | 2,4-Disubstituted quinolines | High diversity, access to tetrahydroquinolines. | rsc.orgnih.gov |

| Friedländer Annulation | 2-Aminoaryl ketone/aldehyde, α-Methylene carbonyl | Polysubstituted quinolines | Good for creating fused ring systems. | nih.govmdpi.com |

| Combes Quinoline Synthesis | Aniline, 1,3-Diketone | 2,4-Disubstituted quinolines | Utilizes readily available diketones. | nih.gov |

Regioselective Functionalization and Derivatization of the this compound Skeleton

Once the fundamental quinoline ring is synthesized, the introduction of the specific 2-(N-3-Pyridylformimidoyl) group requires precise regioselective functionalization. Direct C-H functionalization has emerged as a powerful strategy for modifying the quinoline skeleton without the need for pre-functionalized starting materials, offering an atom- and step-economical pathway. mdpi.comnih.gov

Transition metal catalysis is at the forefront of these methods, with metals like palladium, rhodium, copper, and iridium enabling site-selective reactions at various positions on the quinoline ring. mdpi.comnih.gov For the synthesis of the target molecule, functionalization at the C2 position is paramount. This is often achieved by using a directing group on the nitrogen atom of the quinoline, such as an N-oxide. mdpi.com The quinoline N-oxide can direct metallation and subsequent reaction to the C2 position with high selectivity. mdpi.com For example, copper-catalyzed direct sulfoximination of quinoline-N-oxides occurs selectively at the C2 position. mdpi.com

Another strategy involves magnesiation reactions, which can be used for the multiple and regioselective functionalization of quinolines. scite.ai These methods provide access to organomagnesium derivatives that can be reacted with various electrophiles to install the desired functional groups. scite.ai

Post-Synthesis Modification Strategies

Post-synthesis modification involves taking a simpler, pre-formed quinoline derivative and elaborating it to the final target structure. This is a highly practical approach for creating analogs of this compound.

A plausible synthetic route could start with a 2-methylquinoline, which can be synthesized via methods like the Doebner-von Miller reaction. The methyl group at the C2 position is reactive and can be functionalized. researchgate.net Alternatively, a 2-chloroquinoline-3-carbaldehyde, synthesized through a Vilsmeier-Haack reaction, can serve as a versatile intermediate. researchgate.net The chloro group can be substituted, and the aldehyde can be modified.

To construct the imine linkage (–CH=N–) of the target compound, two primary disconnection approaches are feasible:

Reaction of a 2-formylquinoline with 3-aminopyridine: This involves the condensation of an aldehyde on the quinoline ring with an amine on the pyridine (B92270) ring.

Reaction of a 2-aminoquinoline (B145021) with pyridine-3-carbaldehyde: This reverses the roles, with the amine on the quinoline and the aldehyde on the pyridine.

Furthermore, quinoline N-oxides can be used in deoxygenative functionalization reactions. For example, reacting a quinoline N-oxide with thiourea (B124793) in the presence of triflic anhydride (B1165640) leads to the selective formation of quinoline-2-thiones, demonstrating a method for C-H functionalization at the C2 position. organic-chemistry.org Such strategies could be adapted to introduce other functionalities.

Influence of Reaction Conditions on Product Selectivity and Yield

The outcome of quinoline synthesis and functionalization is highly dependent on the reaction conditions. Factors such as the choice of catalyst, solvent, temperature, and the nature of reactants and additives can dramatically influence both the yield and the regioselectivity of the product. rsc.orgmdpi.com

In transition-metal-catalyzed C-H activation, the choice of the metal and the ligand is critical for controlling the position of functionalization. mdpi.comresearchgate.net For example, different catalytic systems can favor functionalization at the C2, C5, or C8 positions of the quinoline ring. mdpi.comnih.gov Ligand modification in cobalt-catalyzed hydroboration of quinolines can switch the selectivity between 5,6- (vicinal) and 5,8- (conjugate) hydroboration products. nih.gov

The solvent can also play a crucial role. Some reactions show improved yields and selectivity in specific solvents, while others can be performed under solvent-free conditions, which is environmentally advantageous. nih.govresearchgate.net For instance, the optimization of a base-mediated intramolecular hydroalkoxylation showed that increasing the temperature from room temperature to 100 °C in DMF significantly increased the yield from low to 87%. researchgate.net

In MCRs, the stoichiometry of the reactants and the reaction temperature can affect the product distribution. rsc.org Optimization is often required to maximize the yield of the desired quinoline derivative and minimize the formation of side products. researchgate.net For example, in the palladium-catalyzed synthesis of 2-substituted quinolines, redox-neutral conditions without additional acids or bases were found to be optimal, tolerating a wide range of functional groups. mdpi.com

Table 2: Effect of Reaction Conditions on Quinoline Synthesis Outcomes This table is interactive. You can sort and filter the data.

| Reaction Type | Variable Condition | Observation | Significance | Reference |

|---|---|---|---|---|

| Copper-Catalyzed Sulfoximination | Catalyst (CuBr) | CuBr (5 mol%) in toluene (B28343) at 50 °C proved most efficient. | Demonstrates catalyst specificity for C2-functionalization. | mdpi.com |

| Base-Mediated Hydroalkoxylation | Temperature | Increasing from RT to 100 °C in DMF increased yield from low to 87%. | Highlights the critical role of temperature in reaction efficiency. | researchgate.net |

| Friedländer Annulation | Catalyst/Solvent | Nafion NR50 catalyst in ethanol (B145695) under microwave irradiation. | Shows the use of solid acid catalysts and microwaves for green synthesis. | mdpi.com |

| Cobalt-Catalyzed Hydroboration | Ligand Structure | Modification of the phosphine (B1218219) ligand controlled regioselectivity (5,6- vs 5,8-). | Illustrates ligand control over product isomer formation. | nih.gov |

| Thioether Oxidation | Oxidizing Agent | Excess NaIO4 or equimolar m-CPBA gave the best results for oxidation. | Shows how the choice of reagent impacts a specific transformation step. | acs.org |

Coordination Chemistry of 2 N 3 Pyridylformimidoyl Quinoline As a Ligand System

Ligand Design Principles and Coordination Potential of N-Pyridylformimidoyl Quinoline (B57606) Moieties

The ligand 2-(N-3-Pyridylformimidoyl)quinoline is a prime example of a multi-dentate ligand designed for complexing metal ions. Its structure is based on the condensation of a primary amine with a carbonyl compound. ijarsct.co.innih.gov The design incorporates two key aromatic nitrogen-containing heterocycles: quinoline and pyridine (B92270). These moieties are staples in coordination chemistry, as the lone pair of electrons on the nitrogen atoms are not part of the aromatic system and are thus available for donation to a metal center. uncw.edu

The core of this ligand's coordinating ability lies in the arrangement of its nitrogen donor atoms: the quinoline nitrogen, the imine (azomethine) nitrogen, and the pyridine nitrogen. This arrangement allows the ligand to act as a chelating agent, binding to a metal ion at multiple points to form a stable ring structure. The formation of such chelate rings is entropically favored and leads to more stable complexes compared to those formed with monodentate ligands.

The N-pyridylformimidoyl quinoline scaffold is considered a "privileged ligand" due to its straightforward synthesis and versatile coordination behavior. nih.gov The relative orientation of the donor atoms is crucial. In this compound, the nitrogen atoms are positioned to allow for the formation of stable five- or six-membered chelate rings upon coordination with a metal ion, a key principle in ligand design for achieving high complex stability. uncw.edu The planarity of the quinoline and pyridine rings can also lead to π-stacking interactions in the solid state, influencing the supramolecular architecture of the resulting metal complexes. nih.gov

Synthesis and Characterization of Transition Metal Complexes Utilizing the Ligand

The synthesis of this compound is anticipated to follow a standard procedure for Schiff base formation: the condensation of equimolar amounts of 2-quinolinecarboxaldehyde (B31650) and 3-aminopyridine (B143674) in a suitable solvent like ethanol (B145695) or methanol, often with gentle heating. ijarsct.co.innih.gov

Once the ligand is isolated, its transition metal complexes can be prepared by reacting it with various metal salts (e.g., chlorides, nitrates, acetates) in an appropriate solvent. The stoichiometry of the reaction (metal-to-ligand ratio) can be varied to isolate complexes with different coordination numbers and geometries.

The presence of three potential nitrogen donor sites in this compound allows for several coordination modes. The most probable mode is N,N-bidentate chelation, which would lead to the formation of a stable five- or six-membered ring. There are two primary possibilities for this bidentate coordination:

Pyridine-Imine (Npy, Nimine) Coordination: The ligand coordinates to the metal center through the nitrogen atom of the pyridine ring and the nitrogen atom of the imine group. This would form a five-membered chelate ring.

Quinoline-Imine (Nquin, Nimine) Coordination: The ligand binds through the quinoline nitrogen and the imine nitrogen. This would result in a six-membered chelate ring.

The preference for one mode over the other would depend on factors such as the size of the metal ion and the desired geometry of the complex. It is also conceivable that the ligand could act as a bridging ligand between two metal centers, or in some cases, coordinate in a monodentate fashion, although this is less likely due to the chelate effect. Similar Schiff base ligands containing quinoline and another heterocyclic ring have shown versatile coordination behavior, acting as bidentate or tridentate ligands. rsc.orgnih.gov

Schiff base ligands, particularly those with nitrogen and oxygen donor atoms, are known to form stable complexes with a wide range of transition metals. nih.govmdpi.com The this compound ligand is expected to readily form complexes with d-block metal cations such as manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II). rsc.org The choice of the metal ion will influence the resulting complex's geometry, magnetic properties, and electronic spectra. For instance, Cu(II) complexes often exhibit square planar or distorted octahedral geometries, while Zn(II) complexes are typically tetrahedral or octahedral.

| Metal Ion | Expected Geometry | d-Electron Configuration | Reference Example |

|---|---|---|---|

| Mn(II) | Octahedral | d5 | rsc.org |

| Co(II) | Tetrahedral or Octahedral | d7 | rsc.org |

| Ni(II) | Square Planar or Octahedral | d8 | mdpi.com |

| Cu(II) | Square Planar or Distorted Octahedral | d9 | mdpi.com |

| Zn(II) | Tetrahedral | d10 | nih.gov |

The formation of a coordination complex between this compound and a metal ion can be readily monitored using various spectroscopic techniques.

Infrared (IR) Spectroscopy: One of the most direct pieces of evidence for coordination comes from the IR spectrum. The stretching vibration of the imine group (ν(C=N)) in the free ligand is expected to appear in the range of 1600-1650 cm-1. Upon coordination of the imine nitrogen to a metal center, this band would be expected to shift to a lower frequency, typically by 10-50 cm-1, due to the donation of electron density from the nitrogen to the metal, which weakens the C=N double bond. researchgate.net New bands at lower frequencies (typically below 600 cm-1) corresponding to the metal-nitrogen (ν(M-N)) stretching vibrations would also be expected to appear in the spectrum of the complex.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the free ligand will show absorptions corresponding to π→π* and n→π* transitions within the aromatic rings and the imine group. Upon complexation, new absorption bands may appear in the visible region. These are often attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, which are characteristic of the formation of a coordination compound. The position and intensity of these bands provide information about the electronic structure and geometry of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), 1H and 13C NMR spectroscopy are powerful tools. The chemical shifts of the protons and carbons near the coordinating nitrogen atoms would be expected to change significantly upon complex formation. For example, the proton on the imine carbon (H-C=N) would likely show a downfield shift.

| Spectroscopic Technique | Key Signature of Coordination | Expected Observation |

|---|---|---|

| Infrared (IR) | Shift in ν(C=N) stretching frequency | Shift to lower wavenumber (10-50 cm-1) |

| UV-Visible | Appearance of new absorption bands | Ligand-to-Metal or Metal-to-Ligand Charge Transfer bands |

| NMR (for diamagnetic complexes) | Change in chemical shifts of ligand protons/carbons | Downfield shift of protons near coordination sites |

Solid-State Structural Analysis of this compound Metal Complexes

While spectroscopic methods provide strong evidence for coordination, single-crystal X-ray diffraction provides unambiguous proof of the structure of a crystalline complex in the solid state.

Obtaining suitable single crystals of a metal complex of this compound would allow for its definitive structural elucidation. X-ray diffraction analysis would provide precise information on:

Coordination Geometry: The arrangement of the ligand and any other co-ligands (e.g., solvent molecules, counter-ions) around the central metal ion (e.g., tetrahedral, square planar, octahedral).

Bond Lengths and Angles: The precise distances between the metal and the coordinating nitrogen atoms, as well as the bond angles within the chelate ring. These parameters can provide insights into the strength of the metal-ligand bonds and any strain within the complex. For example, the crystal structures of zinc(II) halide complexes with quinoline N-oxide show a distorted tetrahedral geometry. nih.govresearchgate.net

Supramolecular Interactions: The packing of the complex molecules in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonding or π-π stacking. nih.gov

Information on the molecular geometry and crystal packing of this compound is not available in the provided search results.

Detailed research findings, including crystallographic data such as bond lengths, bond angles, and crystal packing arrangements for the specific compound this compound, could not be located in publicly available scientific literature.

While the coordination chemistry of related Schiff base ligands containing quinoline and pyridine moieties has been a subject of scientific investigation, specific structural elucidation of this compound through single-crystal X-ray diffraction does not appear to be documented in the searched resources. Consequently, the data required to generate an in-depth article on its molecular geometry and crystal packing, as per the requested outline, is unavailable.

Further research would be required to synthesize and characterize this specific compound to provide the detailed structural information requested.

Catalytic Applications and Mechanistic Insights of 2 N 3 Pyridylformimidoyl Quinoline Metal Complexes

Role of Imine-Quinoline Ligands in Homogeneous Catalytic Systems

In homogeneous catalysis, imine-quinoline ligands, such as the Quinoline (B57606) Pyridine(Imine) (QPI) family, play a crucial role in stabilizing the metal center and actively participating in the catalytic cycle. These ligands are not mere spectators; their electronic flexibility allows them to be "redox-active," accepting and donating electron density to modulate the metal's reactivity.

A notable example is the series of Quinoline Pyridine(Imine) iron complexes. princeton.edu Detailed studies, including magnetometry, Mössbauer spectroscopy, and DFT calculations, on these iron complexes have revealed that they are best described as high-spin iron(II) centers that are antiferromagnetically coupled to a radical anion of the chelating QPI ligand. princeton.edu This redox non-innocence is critical to their catalytic function. For instance, in reactions like hydrovinylation, the ligand can act as an electron reservoir, facilitating the formation of key intermediates. Mechanistic investigations suggest that a catalytically competent iron crotyl complex can be formed, which bears a cyclometalated QPI ligand resulting from a ligand-to-ligand hydrogen transfer. princeton.edu This demonstrates the ligand's direct involvement in the reaction mechanism beyond simple coordination.

Development of Heterogeneous Catalysts Incorporating 2-(N-3-Pyridylformimidoyl)quinoline Complexes

To overcome challenges associated with homogeneous catalysts, such as catalyst stability and recycling, researchers have focused on immobilizing these active complexes onto solid supports. This has led to the development of robust heterogeneous catalysts.

One innovative approach involves engineering nickel-incorporated pyridyl-quinoline-linked covalent organic frameworks (Ni-PQCOFs). These materials serve as highly efficient and durable heterogeneous metallaphotocatalysts. The fully conjugated and tunable pyridyl-quinoline (PQ) motifs within the COF structure provide exceptional (photo)chemical stability and an enhanced redox capability. These Ni-PQCOFs have demonstrated remarkable efficiency in facilitating a wide array of visible-light-driven cross-coupling reactions, including C(sp²)-carbon, -sulfur, -nitrogen, and -oxygen bond formations, with low metal loading (1-2 mol%). A key advantage is their recyclability; the micrometer-sized catalysts can be recovered through simple filtration and reused over ten times with minimal loss of activity and negligible metal leaching. This establishes them as sustainable and effective catalysts for cross-coupling transformations.

**4.3. Catalytic Activity in Specific Organic Transformations

Metal complexes of pyridyl-quinoline imine ligands have shown significant promise in catalyzing a variety of specific and synthetically valuable organic reactions.

The imine-quinoline framework has proven effective as a directing group for C–H bond activation, a powerful strategy for streamlining the synthesis of complex molecules. Studies on imines derived from 2-quinolinecarboxaldehyde (B31650) have shown that both Pd(II) and Pt(II) can catalyze the activation of C-H bonds. acs.orgacs.org The heterocyclic quinoline fragment has a significant influence on the cyclometalation process. acs.orgacs.org

The mechanism of C-H activation is highly dependent on the nature of the d8 metal center. acs.orgacs.org For palladium(II) complexes, the process is believed to follow an electrophilic substitution pathway. acs.org In contrast, the platinum(II) center, which is more prone to exist in a +4 oxidation state, facilitates the reaction through an oxidative addition/reductive elimination sequence, often involving Pt(IV) hydrido intermediates. acs.orgacs.org This highlights how the choice of metal, in combination with the ligand, can dictate the operative mechanistic pathway in C-H functionalization.

Cross-coupling reactions are fundamental to modern organic synthesis, and pyridyl-quinoline imine complexes have emerged as effective catalysts in this domain.

C-C Bond Formation: Iron complexes featuring Quinoline Pyridine(Imine) (QPI) ligands are competent catalysts for the hydrovinylation of butadiene with ethylene (B1197577), producing the value-added "skipped" diene, hexa-1,4-diene, with high selectivity. princeton.edu Mechanistic studies point to a process involving the oxidative cyclization of the alkene and diene at the iron center to form a metallacycle intermediate. researchgate.net

| Catalyst System | Reaction Type | Substrates | Product | Selectivity/Yield |

| (QPI)Fe Complex | Hydrovinylation | Butadiene + Ethylene | hexa-1,4-diene | High Selectivity princeton.edu |

| (PDI)Fe Complex | [2+2] Cycloaddition | Butadiene + Ethylene | Vinylcyclobutane | Selective researchgate.net |

C-N Bond Formation: A copper(II) complex bearing the tridentate (E)-1-(pyridin-2-yl)-N-(quinolin-8-yl)methanimine (PQM) ligand has been successfully employed to catalyze C-N bond formation. princeton.edu This system efficiently facilitates the reaction between various anilines and diazo compounds to produce secondary or tertiary amine products in good yields under mild conditions. princeton.edu

| Catalyst | Amine Substrate | Diazo Compound | Product Yield |

| Cu²⁺(PQM) | Aniline | Ethyl diazoacetate | 75% |

| Cu²⁺(PQM) | 4-Methoxyaniline | Ethyl diazoacetate | 84% |

| Cu²⁺(PQM) | 4-Nitroaniline | Ethyl diazoacetate | 62% |

| Cu²⁺(PQM) | N-Methylaniline | Ethyl diazoacetate | 78% |

Data sourced from a study on Cu2+(PQM) catalyzed C-N bond formation. princeton.edu

The same iron complexes with pyridine-diimine (PDI) and related QPI ligands that are active in cross-coupling also catalyze cycloaddition reactions. princeton.eduresearchgate.net These transformations are valuable for constructing cyclic molecular architectures. For example, (PDI)iron catalysts are highly selective for the [2+2]-cycloaddition of butadiene and ethylene to yield vinylcyclobutane. researchgate.net The selectivity between different cycloaddition pathways ([2+2] vs. [4+2]) can be controlled by the substitution pattern on the diene substrate. researchgate.net Deuterium labeling experiments support a mechanism involving reversible oxidative cyclization to form an iron metallacycle, which is a key intermediate in these catalytic transformations. researchgate.net

Reduction Reactions: Ruthenium(II) p-cymene (B1678584) complexes containing pyridine-quinoline based ligands have demonstrated high efficiency as catalysts for the transfer hydrogenation of ketones. mdpi.com Using 2-propanol as a hydrogen source and a base such as potassium isopropoxide, these complexes can quantitatively convert substrates like acetophenone (B1666503) to 1-phenylethanol (B42297) in a short time. mdpi.com The catalytic performance is influenced by the electronic nature of substituents on the pyridine-quinoline ligand framework. mdpi.com Mechanistic studies suggest an inner-sphere mechanism involving the formation of a ruthenium(II) hydride species as the active reducing agent. mdpi.com

| Catalyst Precursor | Substrate | Conversion | Time | TOF (h⁻¹) |

| [RuCl(p-cymene)(pq)]PF₆ | Acetophenone | >99% | 10 min | ~1600 |

| [RuCl(p-cymene)(8-Mepq)]PF₆ | Acetophenone | >99% | 10 min | ~1600 |

| [RuCl(p-cymene)(pqcame)]Cl | Acetophenone | 65% | 1 h | 108 |

Catalytic transfer hydrogenation of acetophenone. Data sourced from a study on pyridine-quinoline ruthenium complexes. mdpi.com

Oxidation Reactions: While the metal complexes of this compound and its close analogs have been extensively studied for the aforementioned reactions, their application in catalytic oxidation remains a less explored area. General methodologies for the oxidation of quinoline derivatives often involve the use of quinoline N-oxides or employ different catalytic systems, such as iron-phenanthroline complexes for photocatalytic hydroxyalkylation. mdpi.com Further research is needed to fully establish the potential of pyridyl-quinoline imine complexes in catalytic oxidation processes.

Mechanistic Insights into this compound Metal Complex Catalysis Remain Elusive

General mechanistic discussions for structurally related metal complexes offer some potential pathways that could be analogous. For instance, in transfer hydrogenation reactions catalyzed by other pyridine-quinoline-type ruthenium(II) complexes, an inner-sphere mechanism is often suggested. This pathway typically involves the formation of a metal-hydride intermediate, which is a key step in the catalytic cycle.

Similarly, studies on other quinoline derivatives in catalytic processes have pointed towards the generation of a metal-hydride as the rate-limiting step in the catalytic cycle. However, without specific experimental data for this compound complexes, these remain speculative for this particular system. The precise influence of the N-3-pyridylformimidoyl substituent on the electronic and steric properties of the metal center, and thus on the catalytic mechanism, has yet to be elucidated through detailed studies.

Further research, including in-depth kinetic analysis and attempts to isolate and characterize reaction intermediates, is necessary to develop a comprehensive understanding of the catalytic cycles involving metal complexes of this compound. Such studies would be crucial for the rational design and optimization of catalysts based on this ligand for specific chemical transformations.

Advanced Spectroscopic and Structural Elucidation Methodologies

Future Research Directions and Perspectives in 2 N 3 Pyridylformimidoyl Quinoline Chemistry

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of 2-(N-3-Pyridylformimidoyl)quinoline would likely follow the classical Schiff base condensation method, reacting quinoline-2-carbaldehyde with 3-aminopyridine (B143674), often with acid or base catalysis in an organic solvent. While effective, future research should pivot towards more sustainable and efficient synthetic strategies.

Green chemistry principles offer a roadmap for innovation. One promising avenue is the development of solvent-free or mechanochemical synthetic methods. usc.edu Grinding the solid reactants together, potentially with a catalytic amount of a solid acid, could reduce solvent waste and reaction times. Another sustainable approach involves using alternative energy sources like microwave or ultrasonic irradiation to accelerate the reaction, often leading to higher yields and cleaner product formation. mdpi.com

Furthermore, the synthesis of the precursor, quinoline-2-carbaldehyde, could be reimagined. Traditional methods can be harsh, and future work could explore catalytic routes from more benign starting materials. For instance, the Vilsmeier-Haack reaction, which converts substituted acetanilides into 2-chloro-3-formyl-quinolines, provides a versatile entry point, although it requires subsequent modifications. chemijournal.comrsc.org More advanced, one-step catalytic processes, such as the ruthenium-pincer catalyzed dehydrogenative coupling of γ-aminoalcohols with secondary alcohols, represent the cutting edge of sustainable pyridine (B92270) and quinoline (B57606) synthesis and could be adapted for this purpose. rsc.org

Table 1: Comparison of Potential Synthetic Routes for this compound

| Method | Precursors | Conditions | Potential Advantages | Future Research Focus |

|---|---|---|---|---|

| Conventional Condensation | Quinoline-2-carbaldehyde, 3-Aminopyridine | Reflux in ethanol (B145695)/methanol, acid/base catalyst | Well-established, simple procedure | Optimization for milder conditions, reduced byproducts |

| Mechanochemistry | Quinoline-2-carbaldehyde, 3-Aminopyridine | Ball milling, solvent-free or liquid-assisted grinding | Reduced solvent waste, high efficiency, rapid | Screening of catalysts, scalability studies |

| Microwave-Assisted Synthesis | Quinoline-2-carbaldehyde, 3-Aminopyridine | Microwave irradiation in a polar solvent | Drastically reduced reaction times, improved yields | Development of solvent-free microwave protocols |

| Catalytic One-Pot Synthesis | e.g., Substituted anilines, glycerol (B35011) derivatives | Multi-step catalysis in a single vessel | Process intensification, atom economy | Design of multifunctional catalysts for tandem reactions |

Exploration of Unprecedented Catalytic Transformations

The true potential of this compound likely lies in its coordination complexes. As a multidentate ligand, it can stabilize a wide array of transition metal ions, creating complexes with unique electronic and steric environments suitable for catalysis. usc.eduresearchgate.net Research into the catalytic applications of metal complexes derived from quinoline-based Schiff bases is an active field. usc.edumdpi.com

Future investigations should focus on synthesizing and characterizing metal complexes of this specific ligand with catalytically active metals like copper, palladium, rhodium, and iron. These complexes could be screened for activity in a variety of organic transformations. For example, copper(II) complexes of similar Schiff bases have shown promise in catalyzing Claisen-Schmidt condensations to produce chalcones. mdpi.com It is conceivable that a [Cu(this compound)Cl₂] complex could exhibit high efficiency and selectivity in such carbon-carbon bond-forming reactions.

Moreover, the chiral nature of certain metal complexes opens the door to asymmetric catalysis. By introducing chiral centers into the ligand backbone or by the geometric arrangement of the ligands around the metal center, enantioselective catalysts could be developed for reactions such as hydrosilylation, transfer hydrogenation, or aldol (B89426) reactions. The exploration of rhodium(III) complexes, for instance, could be particularly fruitful, as related rhodium complexes with diimine ligands are known to be active in various catalytic systems. core.ac.uk

Table 2: Potential Catalytic Applications for Metal Complexes of this compound

| Metal Complex | Target Reaction Type | Potential Substrates | Rationale / Related Work |

|---|---|---|---|

| Copper(II) | C-C Bond Formation (e.g., Claisen-Schmidt) | Aromatic aldehydes, acetophenones | Analogous Cu(II)-Schiff base complexes are effective catalysts. mdpi.com |

| Palladium(II) | Cross-Coupling Reactions (e.g., Suzuki, Heck) | Aryl halides, boronic acids, alkenes | Pd(II) complexes are cornerstones of cross-coupling catalysis. |

| Rhodium(III) | Asymmetric Hydrogenation | Prochiral ketones, imines | Rh(III) complexes with diimine ligands are used in asymmetric catalysis. core.ac.uk |

| Iron(III) | Oxidation Reactions | Alcohols, Alkenes | Iron is an abundant, non-toxic metal; its complexes are sought-after "green" catalysts. |

Integration into Advanced Functional Materials

The rigid, planar, and electron-rich structure of this compound makes it an attractive building block for advanced functional materials. usc.edu The extended π-system spanning both heterocyclic rings suggests potential for interesting photophysical and electronic properties. Future research should systematically investigate its absorption and emission characteristics.

Coordination to metal ions, particularly d¹⁰ metals like Zn(II) or Ag(I), could lead to the formation of luminescent coordination polymers or metal-organic frameworks (MOFs). These materials could find applications as chemical sensors, where the luminescence is quenched or enhanced upon binding to specific analytes. The multiple nitrogen sites on the ligand offer versatile binding pockets that could be tuned for selective ion or small molecule recognition.

Another exciting direction is the development of electroactive materials. The redox properties of the ligand and its metal complexes could be harnessed in the design of materials for organic light-emitting diodes (OLEDs), photovoltaics, or as components in redox-switchable systems. The functionalization of the quinoline or pyridine rings could further tune these electronic properties, allowing for the rational design of materials with targeted band gaps and charge-transport characteristics.

Design of Sophisticated Supramolecular Assemblies Utilizing its Structural Features

Supramolecular chemistry offers a powerful paradigm for organizing molecules into complex, functional architectures. The structural features of this compound—namely its multiple hydrogen bond acceptors (the N-atoms) and extensive aromatic surfaces—make it an ideal tecton for designing sophisticated supramolecular assemblies.

Future research could explore the self-assembly of the molecule in the solid state, investigating the interplay of hydrogen bonding and π–π stacking interactions to form predictable patterns like tapes, sheets, or helical structures. mdpi.com The crystal engineering of this compound could be controlled by co-crystallization with hydrogen bond donors, such as dicarboxylic acids or hydroquinones, to generate multicomponent solids with novel topologies and properties.

In solution, the ligand's ability to bind metal ions can be exploited to direct the formation of discrete, complex structures such as metallacages, metallacycles, or coordination-driven helicates. The specific coordination geometry of the chosen metal ion combined with the bite angle and rigidity of the ligand would dictate the final architecture. These assemblies could function as molecular containers for guest encapsulation, demonstrating potential applications in drug delivery or sequestration of pollutants. The interaction of such assemblies with biomacromolecules like DNA is also a compelling avenue, as the planar quinoline moiety is a known DNA intercalator, suggesting that these supramolecular structures could be designed as targeted therapeutic or diagnostic agents. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(N-3-Pyridylformimidoyl)quinoline derivatives?

- Methodology : The Vilsmeier-Haack reaction (DMF + POCl₃) is a key method for introducing formyl groups to quinoline cores, enabling subsequent functionalization. For example, 2-chloro-3-formylquinoline derivatives can be synthesized via this route, followed by nucleophilic substitution or condensation reactions to introduce pyridylformimidoyl groups . Multi-step protocols involving oxidation, reduction, and substitution (e.g., bromine-to-amine conversions using NaBH₃CN) are also critical .

- Characterization : Thin-layer chromatography (TLC) monitors reaction progress, while NMR (¹H/¹³C), mass spectrometry (MS), and elemental analysis confirm structural integrity .

Q. How are quinoline derivatives characterized using spectroscopic techniques?

- Key Techniques :

- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.0–9.0 ppm) and carbon hybridization .

- Mass Spectrometry : Determines molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks) .

- IR Spectroscopy : Detects functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .

- Example : For 2-(3-Bromopropyl)quinoline hydrobromide (C₁₂H₁₃Br₂N), NMR resolves bromopropyl substituents, while MS confirms the molecular ion at m/z 331.05 .

Q. What biological activities are associated with quinoline derivatives?

- Anticancer : Derivatives like 4-((1H-imidazol-1-yl)methyl)-2-(4-methylsulfonylphenyl)quinoline show selective COX-2 inhibition (IC₅₀ < 1 µM) and cytotoxicity against breast cancer cells (MCF-7, T47D) via MTT assays .

- Antimicrobial : Substitutions (e.g., chloro, methoxy) enhance activity against Gram-positive bacteria .

- Mechanistic Insight : Quinoline-metal complexes (e.g., Zn, Cu) exhibit catalytic and optoelectronic properties, validated via X-ray crystallography and conductivity measurements .

Advanced Research Questions

Q. How can computational methods guide the design of quinoline-based COX-2 inhibitors?

- Methodology : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to COX-2’s secondary pocket (Val523, Phe518, Arg513). For 4-((1H-imidazol-1-yl)methyl)-2-(4-methylsulfonylphenyl)quinoline, docking scores correlate with experimental IC₅₀ values (R² > 0.85) .

- Data Validation : MD simulations (e.g., GROMACS) assess complex stability (RMSD < 2 Å over 100 ns). Discrepancies between in silico and in vitro results (e.g., cytotoxicity assays) may arise from solvation effects or off-target interactions .

Q. What strategies resolve contradictory biological activity data in quinoline derivatives?

- Case Study : A compound showing high in vitro antimicrobial activity but low in vivo efficacy may suffer from poor bioavailability. Strategies include:

- Structural Optimization : Introducing hydrophilic groups (e.g., -OH, -COOH) to improve solubility .

- Formulation Adjustments : Encapsulation in liposomes or cyclodextrins enhances delivery .

Q. How do structural modifications influence the catalytic properties of quinoline-metal complexes?

- Key Modifications :

- Experimental Validation : Cyclic voltammetry (e.g., E₁/₂ for Cu complexes) and turnover frequency (TOF) calculations quantify catalytic efficiency .

Data Contradiction Analysis

Q. Why might a quinoline derivative exhibit high enzyme inhibition in vitro but low cellular activity?

- Potential Causes :

- Membrane Permeability : LogP > 5 reduces cellular uptake; adjust with polar substituents .

- Metabolic Instability : Cytochrome P450 screening identifies vulnerable sites (e.g., N-demethylation) .

Structural Analogs and SAR

Q. How do structural analogs of this compound compare in biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.